3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol
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Overview
Description
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO It is characterized by the presence of a chloro group, a piperidinyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding benzyl alcohol without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 3-chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde or 3-chloro-2-(4,4-dimethyl-1-piperidinyl)benzoic acid.
Reduction: Formation of 2-(4,4-dimethyl-1-piperidinyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol involves its interaction with specific molecular targets. The chloro group and piperidinyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol: Lacks the chloro substituent, resulting in different chemical and biological properties.
3-Chloro-2-(1-piperidinyl)benzyl Alcohol: Similar structure but without the dimethyl groups on the piperidine ring.
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde: An oxidized form of the compound.
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H20ClNO |
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Molecular Weight |
253.77 g/mol |
IUPAC Name |
[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c1-14(2)6-8-16(9-7-14)13-11(10-17)4-3-5-12(13)15/h3-5,17H,6-10H2,1-2H3 |
InChI Key |
SZDYFKYKLUFQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=CC=C2Cl)CO)C |
Origin of Product |
United States |
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